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Compound of Interest

Compound Name: ERK Inhibitor II, Negative Control

CAS No.: 1177970-73-8

Cat. No.: B3061510 Get Quote

Executive Summary
This guide provides a rigorous technical comparison between ERK Inhibitor II (FR180204), a

potent ATP-competitive inhibitor of ERK1/2, and its structural analog, ERK Inhibitor II Negative

Control.

For researchers in signal transduction, distinguishing on-target kinase inhibition from off-target

scaffold toxicity is critical. While upstream MEK inhibitors (e.g., U0126) are common, direct

ERK inhibitors like FR180204 are essential for dissecting ERK-specific feedback loops and

bypassing MEK-independent activation. This guide details the mechanistic differences,

experimental protocols, and the critical "phosphorylation paradox" required to interpret data

correctly.

Part 1: Mechanistic Profiling & Selectivity
The Active Compound: ERK Inhibitor II (FR180204)
FR180204 is a cell-permeable pyrazolo-pyridazinamine.[1][2][3] Unlike MEK inhibitors which

prevent the phosphorylation of ERK, FR180204 binds directly to the ATP-binding pocket of

ERK1 and ERK2, preventing them from phosphorylating downstream substrates.

Target: ERK1 (MAPK3) and ERK2 (MAPK1).

Mechanism: Type I ATP-competitive inhibition.
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Potency: IC50 = 510 nM (ERK1), 330 nM (ERK2) [1].[1][2][3]

Selectivity: Exhibits ~20-fold selectivity over p38α MAP kinase and minimal activity against

MEK1, MKK4, or PKCα [2].[1][2][3][4][5]

The Negative Control
The Negative Control (CAS 1177970-73-8) is a structural analog of FR180204. It retains the

core pyrazolo-pyridazinamine scaffold but lacks the specific hydrogen-bonding motifs required

to dock effectively into the ERK ATP-binding pocket.

Purpose: To validate that observed biological effects (e.g., apoptosis, cell cycle arrest) are

due to ERK inhibition and not general toxicity of the chemical scaffold.

Activity: Inert against ERK1/2 at effective concentrations of the active compound.

Signaling Pathway & Inhibition Logic
The following diagram illustrates the precise intervention point of FR180204 compared to

upstream inhibitors, highlighting why pERK levels may remain high during treatment.
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Caption: FR180204 inhibits downstream signaling (RSK/Elk-1) but does not block ERK

phosphorylation by MEK. In fact, by blocking the negative feedback loop, FR180204 can lead

to sustained or elevated p-ERK levels.

Part 2: Comparative Data Profile
Chemical & Biological Properties

Feature ERK Inhibitor II (Active) Negative Control

Common ID FR180204
ERK Inhibitor II Neg.[1][3][4][6]

Ctrl

CAS Number 865362-74-9 1177970-73-8

Target IC50 (ERK1) ~510 nM > 30 µM (Inactive)

Target IC50 (ERK2) ~330 nM > 30 µM (Inactive)

Target IC50 (p38α) ~10,000 nM (Low) Inactive

Solubility DMSO (up to 20 mg/ml) DMSO (up to 20 mg/ml)

Cell Permeability Yes Yes

Dosage Strategy
To ensure specificity, a concentration window must be maintained.

Optimal Range: 10 µM – 30 µM.[1][2][3]

Toxicity Threshold: > 50 µM may induce non-specific cytotoxicity or off-target inhibition of p38

MAP kinase.

Control Usage: The Negative Control must be used at the exact same molar concentration

as the active compound (e.g., if treating with 20 µM FR180204, use 20 µM Negative

Control).

Part 3: Experimental Protocol (Cellular Assay)
Pre-Experimental Setup
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Reconstitution:

Dissolve both compounds in high-grade DMSO to create a 10 mM stock.

Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Step: Verify the DMSO concentration in the final culture medium does not exceed

0.5% (v/v), as DMSO alone can induce mild stress signaling.

Treatment Workflow
This protocol is designed to assess the inhibition of ERK-mediated phosphorylation of

downstream targets (e.g., p-RSK or p-Elk1).

1. Seed Cells
(70-80% Confluence)

2. Serum Starvation
(12-24 Hours)

3. Pre-Treatment
(Active vs Neg Ctrl)

(30-60 mins)

4. Stimulation
(EGF/PMA)
(5-15 mins)

5. Lysis & Western Blot

Click to download full resolution via product page

Caption: Standard workflow for evaluating kinase inhibitor efficacy. Pre-treatment ensures the

inhibitor occupies the ATP pocket before the activation signal arrives.

Detailed Steps:

Starvation: Replace growth medium with serum-free medium for 12–18 hours. This reduces

basal ERK activity to a clean baseline.

Inhibitor Addition:

Group A: Vehicle (DMSO only).

Group B: Negative Control (e.g., 20 µM).

Group C: FR180204 (e.g., 20 µM).

Incubate for 60 minutes at 37°C.
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Stimulation: Add EGF (10–50 ng/mL) or PMA (100 nM) directly to the medium for 10–15

minutes.

Lysis: Rapidly aspirate medium and lyse in cold RIPA buffer containing phosphatase

inhibitors (Sodium Fluoride, Sodium Orthovanadate).

Part 4: Interpreting Results (The "pERK Paradox")
This is the most common point of failure in using FR180204. Because FR180204 inhibits the

catalytic activity of ERK, not its activation by MEK, the Western Blot results will differ from

upstream inhibitors like U0126.

Expected Western Blot Signatures
Protein Target

Vehicle +
Stimulation

FR180204

(Active)

Negative

Control

U0126 (MEK

Inhibitor)

Total ERK1/2 Unchanged Unchanged Unchanged Unchanged

p-ERK1/2

(Thr202/Tyr204)
HIGH

HIGH (or

Increased)
HIGH LOW

p-RSK

(Downstream)
HIGH LOW HIGH LOW

p-Elk1

(Downstream)
HIGH LOW HIGH LOW

Analysis Logic
p-ERK Levels: Do NOT use p-ERK reduction as a readout for FR180204 efficacy. FR180204

binds the ATP pocket; it does not block MEK from phosphorylating the TEY motif on ERK.

Insight: In many cell lines, FR180204 treatment leads to hyperphosphorylation of ERK

because the negative feedback loop (where active ERK phosphorylates Raf/MEK to slow

down the pathway) is broken [5].

p-RSK / p-Elk1: These are the true readouts. If FR180204 is working, phosphorylation of

these substrates must decrease significantly compared to the Negative Control.
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Negative Control Validation: The Negative Control lane should look identical to the Vehicle

lane. If the Negative Control reduces p-RSK, the compound concentration is too high,

causing off-target toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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